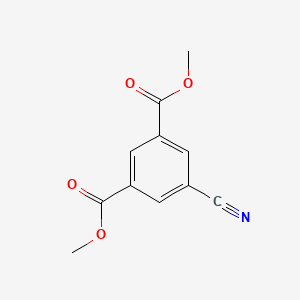

Dimethyl 5-Cyanoisophthalate

CAS No.: 23340-69-4

Cat. No.: VC3801094

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23340-69-4 |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | dimethyl 5-cyanobenzene-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C11H9NO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,1-2H3 |

| Standard InChI Key | VCBJSDVXWATFEQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

Dimethyl 5-cyanoisophthalate is systematically named dimethyl 5-cyanobenzene-1,3-dicarboxylate, with the molecular formula CHNO and a molecular weight of 219.19 g/mol . Discrepancies in reported molecular weights (e.g., 241.17 g/mol in some sources) likely stem from typographical errors or misattribution to brominated analogs . The IUPAC name and structure are consistent across sources, confirming the presence of ester and nitrile functional groups.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 23340-69-4 | |

| Molecular Formula | CHNO | |

| IUPAC Name | Dimethyl 5-cyanobenzene-1,3-dicarboxylate | |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)C(=O)OC | |

| InChI Key | VCBJSDVXWATFEQ-UHFFFAOYSA-N |

Structural Features

The compound’s benzene ring features meta-substituted ester groups and a para-oriented cyano group, creating a sterically congested yet electronically diverse framework. This configuration facilitates participation in cycloaddition reactions, as demonstrated in the synthesis of tetrazole derivatives for bioorthogonal chemistry .

Synthesis and Manufacturing

Esterification of 5-Cyanoisophthalic Acid

The primary synthesis route involves esterification of 5-cyanoisophthalic acid with methanol under acidic conditions. A analogous method for dimethyl 5-nitroisophthalate (CAS 13290-96-5) illustrates this process:

For dimethyl 5-cyanoisophthalate, substitution of the nitro group with a cyano group would follow similar esterification protocols, though specific reaction parameters remain less documented in open literature .

Physical and Chemical Properties

Physicochemical Data

Reported properties include:

-

Solubility: Likely polar aprotic solvents (e.g., DMF, DMSO) due to ester and nitrile groups.

-

Stability: Expected hydrolytic sensitivity under strongly acidic or basic conditions.

Notably, melting/boiling points and density data are absent from public sources, highlighting gaps in available safety or technical datasheets .

Applications in Research and Industry

Pharmaceutical Intermediate

Dimethyl 5-cyanoisophthalate serves as a precursor for:

Its electron-deficient aromatic ring enables nucleophilic substitutions and cycloadditions critical to constructing heterocyclic drug scaffolds.

Fluorescent Probe Development

In a landmark study, dimethyl 5-cyanoisophthalate was converted to tetrazole 10 (84% yield) via reaction with sodium azide, forming a bioorthogonal probe for hydrogen peroxide detection in live cells . Key steps:

-

Tetrazole Synthesis: NaN, triethylammonium chloride, toluene .

-

BODIPY Conjugation: Cu-catalyzed cross-coupling with iodonium salts .

-

Application: Photoirradiation-induced cycloaddition with fumarates, yielding pyrazolines whose fluorescence recovers upon HO oxidation .

| Application | Mechanism | Outcome |

|---|---|---|

| HO Detection | Cycloaddition → Pyrazoline → Pyrazole | 23% fluorescence recovery in HeLa cells |

Recent Advances and Future Directions

Bioimaging Innovations

The 2025 study by PMC highlights dimethyl 5-cyanoisophthalate’s role in developing “off-on” fluorescent probes for real-time HO tracking in cellular environments . This innovation bridges organic chemistry and cell biology, enabling dynamic oxidative stress monitoring.

Synthetic Chemistry

Ongoing research explores its use in:

-

Metal-organic frameworks (MOFs): As a linker for porous materials.

-

Polymer chemistry: Cross-linking agent for high-performance resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume